molecular formula C10H12N2O B13676838 5,8-Diamino-3,4-dihydronaphthalen-1(2H)-one

5,8-Diamino-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13676838
M. Wt: 176.21 g/mol
InChI Key: IBGQEFVYQREQCE-UHFFFAOYSA-N
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Description

5,8-Diamino-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Diamino-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One possible route could be the reduction of a naphthoquinone derivative followed by amination. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5,8-Diamino-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the naphthalene ring structure.

    Substitution: Amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinone derivatives, while substitution reactions could produce a wide range of functionalized naphthalene compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-Diamino-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminonaphthalene: Another naphthalene derivative with similar amino functional groups.

    2,3-Diaminonaphthalene: Differing in the position of amino groups, leading to different chemical properties.

    Naphthoquinone Derivatives: Compounds with quinone structures that can be synthesized from naphthalene derivatives.

Uniqueness

5,8-Diamino-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and potential applications. Its unique structure may offer distinct advantages in certain chemical reactions or biological activities.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5,8-diamino-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H12N2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5H,1-3,11-12H2

InChI Key

IBGQEFVYQREQCE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C(=O)C1)N)N

Origin of Product

United States

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